molecular formula C21H42N6 B1584276 N-Octadecyl-1,3,5-triazine-2,4,6-triamine CAS No. 21840-04-0

N-Octadecyl-1,3,5-triazine-2,4,6-triamine

Cat. No. B1584276
Key on ui cas rn: 21840-04-0
M. Wt: 378.6 g/mol
InChI Key: YVQGTGVCLMMSTL-UHFFFAOYSA-N
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Patent
US04136092

Procedure details

2,6-Diamino-4-chloro-s-triazine (100 g., 0.7 mole), octadecyl amine (207 g., 0.7 mole), and sodium carbonate (100 g) were dissolved in 1000 mls of dimethyl formamide and heated at 100° C. for 4 hours. While still hot, the contents of the reactor was filtered to remove the inorganic salts. When the hot filtrate was allowed to cool, the crude octadecyl melamine precipitated. With filtration, 208 grams (M.P. 78°-82° C.) of a pale yellow solid was recovered. Addition of the second filtrate to cold water yielded an additional 48 grams of solid (M.P. 60°-80° C.).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[N:5]=[C:4]([NH2:9])[N:3]=1.[CH2:10]([NH2:28])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[CH2:10]([NH:28][C:6]1[N:5]=[C:4]([NH2:9])[N:3]=[C:2]([NH2:1])[N:7]=1)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)Cl)N
Name
Quantity
207 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)N
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
While still hot, the contents of the reactor was filtered
CUSTOM
Type
CUSTOM
Details
to remove the inorganic salts
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the crude octadecyl melamine precipitated
FILTRATION
Type
FILTRATION
Details
With filtration, 208 grams (M.P. 78°-82° C.) of a pale yellow solid
CUSTOM
Type
CUSTOM
Details
was recovered
ADDITION
Type
ADDITION
Details
Addition of the second filtrate to cold water

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)NC1=NC(=NC(=N1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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